1-(2-Amino-4-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one
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Overview
Description
1-(2-Amino-4-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Synthetic Routes and Reaction Conditions:
Aldol Condensation: The most common method for synthesizing this compound is through aldol condensation. This involves the reaction of 2-amino-4-bromobenzaldehyde with 2,6-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Claisen-Schmidt Condensation: Another method involves the Claisen-Schmidt condensation, where the same reactants are used but under different conditions, such as using a stronger base like sodium ethoxide in ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-4-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactive sites allow for further functionalization and derivatization.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one depends on its application:
Biological Activity: In medicinal chemistry, the compound may exert its effects by interacting with specific enzymes or receptors. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Material Science: In organic semiconductors, the compound’s conjugated system allows for efficient charge transport, making it useful in electronic devices.
Comparison with Similar Compounds
1-(2-Amino-4-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
Similar Compounds:
Uniqueness:
- The presence of both amino and bromo groups on the phenyl ring provides unique reactivity and potential for further functionalization.
- The dichlorophenyl group enhances the compound’s stability and electronic properties, making it suitable for various applications.
Properties
CAS No. |
882854-39-9 |
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Molecular Formula |
C15H10BrCl2NO |
Molecular Weight |
371.1 g/mol |
IUPAC Name |
1-(2-amino-4-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10BrCl2NO/c16-9-4-5-11(14(19)8-9)15(20)7-6-10-12(17)2-1-3-13(10)18/h1-8H,19H2 |
InChI Key |
WNPWMXYAFOOVBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=C(C=C(C=C2)Br)N)Cl |
Origin of Product |
United States |
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